![molecular formula C24H23N3O2 B3004852 2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 1286703-42-1](/img/structure/B3004852.png)
2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O2 and its molecular weight is 385.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Synthesis
- The compound's related derivatives have been involved in studies of crystal structure formation and synthesis. For instance, a study by Bahajaj et al. (1994) focused on the unexpected formation and crystal structure of similar pyrrolo[3,4-b]pyridin compounds, highlighting the intricate processes involved in their rearrangement and crystallization (Bahajaj, Hitchings, Moore, & Vernon, 1994).
Anticancer Activity
- Some acetamide derivatives, closely related to the compound , have been synthesized and evaluated for their potential anticancer activity. Karaburun et al. (2018) synthesized inden-1-one substituted acetamide derivatives, investigating their anticancer activity, which is a vital area in the context of medicinal chemistry (Karaburun, GUNDOGDU-KARABURUN, Yurttaş, Kayağil, & Demirayak, 2018).
Cytotoxic Activity
- The cytotoxic activity of similar compounds against cancer cell lines has been a subject of research. For instance, a study by Moghadam and Amini (2018) on a related pyrrol acetamide compound demonstrated its effective cytotoxicity on breast cancer cell lines, indicating the compound's potential in cancer therapy (Moghadam & Amini, 2018).
Antibacterial and Antifungal Activity
- Research has also delved into the antibacterial and antifungal properties of related compounds. Suresh, Lavanya, & Rao (2016) synthesized novel thiazolo-triazolo-pyridine derivatives that exhibited significant antimicrobial activity against various microorganisms (Suresh, Lavanya, & Rao, 2016).
Oxidation Reactivity
- Pailloux et al. (2007) explored the chemical oxidation of pyridin-2-yl acetamides, providing insights into the oxidation reactivity channels of these compounds, which is crucial in understanding their chemical behavior and potential applications (Pailloux, Binyamin, Deck, Rapko, Hay, Duesler, & Paine, 2007).
Coordination Complexes and Antioxidant Activity
- The formation of coordination complexes and their antioxidant activity is another area of study. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, which were used to create coordination complexes with significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Photoreactivity and Derivative Formation
- Basarić, Marinić, & Šindler-Kulyk (2003) demonstrated the photoreactivity of stilbenyl-pyrroles, leading to the formation of indole and isoindole derivatives. This study illustrates the potential of such compounds in photochemical applications (Basarić, Marinić, & Šindler-Kulyk, 2003).
Synthesis and Reactivity
- Research by Kavina, Sizov, & Yakovlev (2018) and Katritzky, He, & Wang (2002) explored the synthesis and reactivity of pyrrolo-imidazole derivatives, providing a foundation for understanding the chemical properties and potential applications of similar compounds (Kavina, Sizov, & Yakovlev, 2018), (Katritzky, He, & Wang, 2002).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-6-5-9-21(14-17)25-22(28)16-27-13-11-19-10-12-26(23(19)24(27)29)15-20-8-4-3-7-18(20)2/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLMLIFNBKMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
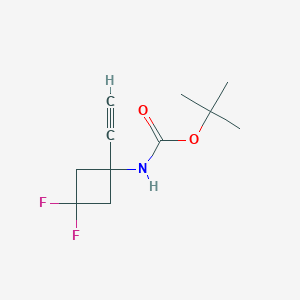
![methyl 6-acetyl-2-[(4-tert-butylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3004770.png)
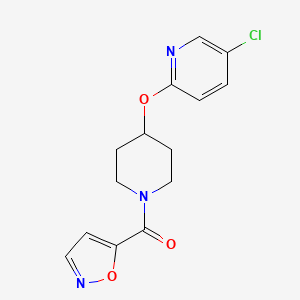
![2,2-dimethyl-N-{[1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}propanamide](/img/structure/B3004775.png)
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)

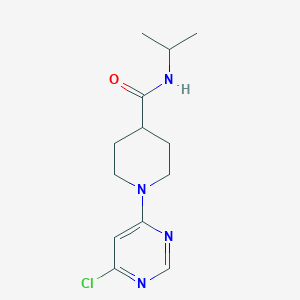
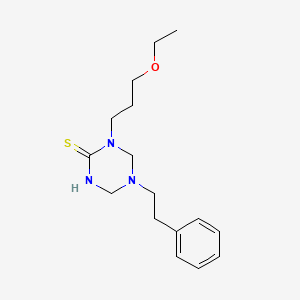
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)

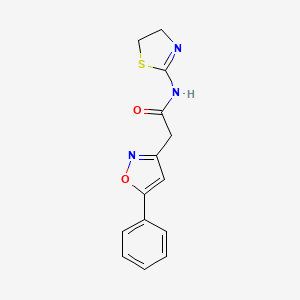
![N'-(2-cyanophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B3004789.png)
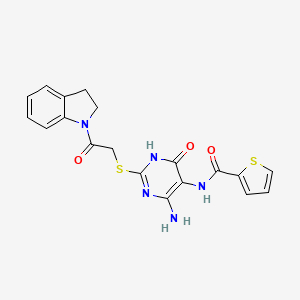
![methyl 3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]-2-thiophenecarboxylate](/img/structure/B3004792.png)
